Ezetimibe-d4

Übersicht

Beschreibung

Ezetimibe D4 is deuterium labeled Ezetimibe, which is a cholesterol-absorption inhibitor, reduces levels of low-density lipoprotein (LDL) cholesterol.

Wirkmechanismus

Target of Action

Ezetimibe-d4, also known as Ezetimibe, primarily targets the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein plays a crucial role in promoting intestinal cholesterol uptake .

Mode of Action

this compound interacts with its target, the NPC1L1 protein, by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine . By interfering with the intestinal uptake of cholesterol and phytosterols, this compound reduces the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the intestinal absorption of cholesterol and phytosterols . By inhibiting the NPC1L1 protein, this compound reduces the absorption of these substances, leading to a decrease in the delivery of intestinal cholesterol to the liver . This results in a reduction of hepatic cholesterol stores and an increase in clearance of cholesterol from the blood .

Pharmacokinetics

this compound is highly water-insoluble, making bioavailability studies infeasible . Upon ingestion, it undergoes glucuronidation in the intestinal epithelium before absorption and subsequently enters an enterohepatic recirculation .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in low-density lipoprotein cholesterol (LDL-C) levels . This is achieved by reducing the delivery of intestinal cholesterol to the liver, stimulating the expression of hepatic genes involved in LDL receptor expression and cholesterol biosynthesis, which in turn promotes hepatic LDL receptor expression and facilitates LDL-C clearance from plasma .

Action Environment

The action of this compound is influenced by environmental factors such as diet and the presence of other medications. For instance, the effectiveness of this compound can be enhanced when combined with a statin, providing either a complementary or an alternative mode of cholesterol reduction . Furthermore, the drug’s action, efficacy, and stability can be affected by the patient’s overall health status and the presence of certain conditions such as liver disease .

Biochemische Analyse

Biochemical Properties

Ezetimibe D4 interacts with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), which is essential in promoting intestinal cholesterol uptake . By inhibiting NPC1L1, Ezetimibe D4 interferes with the intestinal uptake of cholesterol and phytosterols, reducing the delivery of intestinal cholesterol to the liver .

Cellular Effects

Ezetimibe D4 has significant effects on various types of cells and cellular processes. It has been shown to reduce the systemic exposure of Ezetimibe and its main active phenolic glucuronide, EZE-Ph, in cases of hepatic impairment . It also influences cell function by affecting cholesterol absorption, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ezetimibe D4 exerts its effects at the molecular level primarily by inhibiting the NPC1L1 protein . This protein plays a crucial role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway . By blocking this pathway, Ezetimibe D4 reduces the absorption of cholesterol and phytosterols, thereby reducing the delivery of intestinal cholesterol to the liver .

Temporal Effects in Laboratory Settings

In laboratory settings, Ezetimibe D4 has been shown to have long-term effects on cellular function. For instance, it has been observed to significantly reduce the plasma exposure of Ezetimibe and its main active phenolic glucuronide, EZE-Ph, in cases of hepatic impairment

Metabolic Pathways

Ezetimibe D4 is involved in the metabolic pathway of cholesterol absorption. It inhibits the NPC1L1 protein, which is essential for promoting intestinal cholesterol uptake . The conversion of Ezetimibe to EZE-Ph decreased concentration-dependently in CCl4-induced rat liver S9 fractions . More detailed information on the enzymes or cofactors that Ezetimibe D4 interacts with, and its effects on metabolic flux or metabolite levels, is not currently available and requires further study.

Transport and Distribution

Ezetimibe D4, like Ezetimibe, is transported and distributed within cells and tissues by interacting with the NPC1L1 protein This interaction affects the localization or accumulation of cholesterol within cells

Subcellular Localization

Given its similarity to Ezetimibe, it is likely to be localized within enterocytes of the intestinal villi, where it inhibits the NPC1L1 protein

Biologische Aktivität

Ezetimibe-d4, also known as 4-dehydroxy-4-amino this compound, is a deuterated derivative of ezetimibe, which is primarily recognized for its role as a selective cholesterol absorption inhibitor. This compound has garnered interest in pharmacological research due to its unique properties and potential applications in managing hyperlipidemia and cardiovascular diseases.

Chemical Structure and Properties

This compound features a molecular formula of CHDNO with a molecular weight of approximately 327.23 g/mol. The deuterated structure enhances its metabolic stability, which may provide advantages over non-deuterated forms in both pharmacokinetic studies and therapeutic applications. The key structural components include:

- Phenolic Hydroxyl Group : Essential for biological activity.

- Amino Group : Plays a critical role in inhibiting cholesterol absorption.

This compound functions by selectively inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, a crucial transporter located in the intestinal epithelium responsible for cholesterol uptake. By blocking this protein, this compound effectively reduces the intestinal absorption of dietary cholesterol and phytosterols, leading to lower plasma cholesterol levels. This mechanism is particularly beneficial for individuals with hyperlipidemia.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound have been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Absorption : this compound is rapidly absorbed after oral administration, undergoing extensive first-pass metabolism primarily in the intestine.

- Metabolites : The main active metabolite, ezetimibe phenoxy glucuronide (EZE-Ph), is generated quickly (>95%) in the intestinal tract and plays a significant role in the drug's efficacy.

- Impact of Hepatic Impairment : Studies indicate that hepatic impairment can significantly alter the pharmacokinetics of ezetimibe and its metabolites, leading to increased plasma exposure due to reduced biliary excretion and altered enzyme activity in the liver .

Table 1: Summary of Pharmacokinetic Studies

| Study Type | Findings | |

|---|---|---|

| Animal Model (CCl₄-induced hepatic failure) | Increased plasma exposure of EZE and EZE-Ph by 11.1- and 4.4-fold respectively | Hepatic impairment affects drug metabolism but not intestinal absorption |

| In Vitro Metabolism | EZE-Ph was a substrate for multiple transporters; hepatic uptake remained unchanged | Suggests complex interactions between drug transporters under different physiological conditions |

| Clinical Study | Co-administration with rosuvastatin showed altered pharmacokinetic parameters (AUC, Cmax) | Indicates potential drug-drug interactions that warrant further investigation |

Case Study: Impact on Hyperlipidemia Management

In a clinical setting, this compound has been evaluated for its effectiveness in lowering cholesterol levels among patients with dyslipidemia. A notable case involved a cohort treated with this compound who exhibited significant reductions in LDL cholesterol levels without adverse effects on triglyceride absorption or bile acid micelle solubilization .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Ezetimibe-d4 is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying ezetimibe in human plasma. This application is crucial for accurately assessing the pharmacokinetics of ezetimibe, especially following oral administration.

Methodology

- Sample Preparation : A simple one-step liquid-liquid extraction process is employed to isolate ezetimibe from plasma samples.

- Chromatographic Conditions : The separation is performed on a Gemini C18 column using a mixture of acetonitrile and formic acid as the mobile phase.

- Quantification : Multiple reaction monitoring (MRM) mode is used for quantifying the parent and product ions of ezetimibe and this compound, ensuring high sensitivity and specificity.

Results

The developed LC-MS/MS method demonstrated:

- Linearity over a concentration range of 0.1 to 20 ng/ml.

- A coefficient of determination (r²) of 0.9999, indicating excellent accuracy and reliability for pharmacokinetic assessments .

Cholesterol Absorption Studies

This compound plays a significant role in studying the mechanisms of cholesterol absorption inhibition by ezetimibe. Research has shown that ezetimibe selectively inhibits intestinal cholesterol absorption, which has implications for managing hyperlipidemia and cardiovascular diseases.

Case Studies on Ezetimibe's Effectiveness

Several studies have documented the effects of ezetimibe on cholesterol levels and atherosclerosis:

- A study involving apolipoprotein E-deficient mice indicated that ezetimibe significantly reduced atherosclerotic lesions by lowering plasma cholesterol levels. The treatment also modulated key proteins involved in foam cell formation, such as CD36 and scavenger receptor class B1 .

- In rabbit models of accelerated atherosclerosis, ezetimibe treatment decreased macrophage content within plaques and reduced inflammatory markers like monocyte chemoattractant protein-1, highlighting its anti-inflammatory properties .

Combination Therapy Insights

Research has explored the effects of combining ezetimibe with other lipid-lowering agents, such as statins:

- A clinical trial assessed the pharmacokinetic interactions between rosuvastatin and ezetimibe, revealing no significant interactions that would alter the efficacy or safety profiles when used together .

- The combination therapy showed enhanced effects on plaque stabilization and reduction in inflammatory responses compared to monotherapy with either drug alone .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Pharmacokinetic Studies | High sensitivity LC-MS/MS method using this compound as an internal standard. |

| Cholesterol Absorption Studies | Ezetimibe inhibits Niemann-Pick C1-like 1 protein, reducing cholesterol uptake. |

| Case Studies | Significant reduction in atherosclerotic lesions and inflammatory markers. |

| Combination Therapy | No significant interactions; enhanced efficacy observed with combined use. |

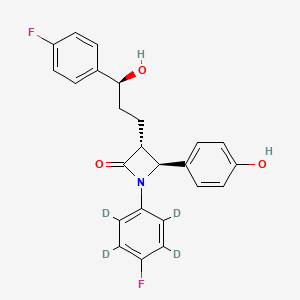

Eigenschaften

IUPAC Name |

(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-ARVCERDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093659-90-5 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093659-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.